APN-C3-PEG4-azide

Bioconjugation Stability Cysteine

APN-C3-PEG4-azide is a heterobifunctional linker engineered for stable, thiol-specific bioconjugation. Unlike maleimide-PEG4-azide, the APN group forms a hydrolysis-resistant thioether bond that eliminates retro-Michael payload loss in plasma, ensuring consistent PROTAC degradation kinetics [1]. The PEG4 spacer and C3 arm optimize ternary complex geometry; altered spacer lengths compromise degradation efficiency [2]. The terminal azide is compatible with CuAAC and SPAAC click chemistry. Choose this linker when cysteine-anchored bioconjugates must withstand in vivo circulation or extended cell culture without warhead deconjugation. Ideal for reproducible PROTAC, ADC, and protein-labeling workflows.

Molecular Formula C24H32N6O6
Molecular Weight 500.5 g/mol
Cat. No. B605538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPN-C3-PEG4-azide
SynonymsAPN-C3-PEG4-azide
Molecular FormulaC24H32N6O6
Molecular Weight500.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H32N6O6/c25-10-1-3-21-5-7-22(8-6-21)29-24(32)4-2-11-27-23(31)9-13-33-15-17-35-19-20-36-18-16-34-14-12-28-30-26/h5-8H,2,4,9,11-20H2,(H,27,31)(H,29,32)
InChIKeyJKVJRGOKGCBEJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

APN-C3-PEG4-azide: A Heterobifunctional Linker for Stable Cysteine Bioconjugation and Click Chemistry


APN-C3-PEG4-azide (CAS 2183440-32-4) is a heterobifunctional linker that combines a thiol-reactive 3-arylpropiolonitrile (APN) moiety with a terminal azide group via a PEG4 spacer [1]. The compound is primarily used as a PROTAC (Proteolysis Targeting Chimera) linker and as a click chemistry reagent for bioconjugation applications . The APN group enables chemoselective coupling with cysteine thiols to form stable thioether linkages, while the azide group undergoes copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition with alkyne-bearing partners .

Why APN-C3-PEG4-azide Cannot Be Simply Replaced by Other PEG-Azide or Thiol-Reactive Linkers


Generic substitution of APN-C3-PEG4-azide with alternative linkers bearing the same click chemistry handle (e.g., maleimide-PEG4-azide or DBCO-PEG4-azide) is scientifically unsound due to profound differences in thiol-conjugate stability, reaction specificity, and linker geometry . The APN group forms thioether linkages that exhibit significantly greater hydrolytic stability in aqueous media and human plasma compared to maleimide-derived conjugates, which are prone to retro-Michael addition and payload loss [1]. Additionally, the C3 spacer and PEG4 chain collectively define the optimal distance for PROTAC ternary complex formation; altering the spacer length (e.g., to APN-PEG4-azide) can disrupt degradation efficiency [2]. Therefore, each component of this linker must be evaluated quantitatively when selecting for reproducible experimental outcomes.

Quantitative Differentiation of APN-C3-PEG4-azide from Comparator Linkers


Superior Stability of APN-Cysteine Conjugates Versus Maleimide-Cysteine Conjugates in Physiological Environments

APN-C3-PEG4-azide leverages the 3-arylpropiolonitrile (APN) group for thiol conjugation. A direct head-to-head comparison in a therapeutic protein model (AgUox conjugated to human serum albumin) demonstrated that the APN-thiol product exhibited no detectable cleavage in vitro, whereas the maleimide-thiol conjugate showed substantial thioester cleavage under identical conditions [1]. Furthermore, the in vivo serum half-life of the APN conjugate in the late phase was significantly longer than that of the maleimide conjugate [1].

Bioconjugation Stability Cysteine

Enhanced Aqueous Solubility Driven by PEG4 Spacer

The PEG4 spacer in APN-C3-PEG4-azide confers high hydrophilicity, translating to a DMSO solubility of approximately 100 mg/mL (199.78 mM) at room temperature [1]. This value represents a practical upper bound for preparing concentrated stock solutions prior to aqueous dilution. For in vivo formulation, the compound can be dissolved at ≥2.5 mg/mL (4.99 mM) in a 10% DMSO/40% PEG300/5% Tween-80/45% saline mixture [1]. While class-level inference suggests that shorter PEG linkers (e.g., PEG2 or PEG3) generally exhibit lower aqueous solubility, the PEG4 chain provides an optimal balance between solubility and linker length for PROTAC applications.

Solubility Formulation DMSO

Defined Molecular Geometry: C3 Spacer and PEG4 Length Distinguish from Shorter Analog APN-PEG4-azide

APN-C3-PEG4-azide (MW = 500.6 g/mol) incorporates a C3 alkyl spacer between the APN group and the PEG chain, resulting in a longer overall linker compared to APN-PEG4-azide (MW = 415.5 g/mol), which lacks the C3 extension . This difference in molecular weight and chain length directly impacts the spatial distance between the two conjugated ligands. In PROTAC design, linker length is a critical parameter for achieving productive ternary complex formation and efficient target degradation; an improper distance can abolish degradation activity [1]. The additional C3 spacer provides a distinct geometric option not available with the simpler APN-PEG4-azide.

Linker Length PROTAC Ternary Complex

High Purity Specification (≥98%) Supports Reproducible Bioconjugation

APN-C3-PEG4-azide is commercially available with a stated purity of ≥98% (often 98% or 97.97%) as determined by HPLC . This level of purity ensures minimal contamination by unreacted starting materials or side products that could interfere with click chemistry efficiency or introduce unwanted heterogeneity in bioconjugates. While many PEG-based linkers are offered at similar purity levels, the consistency of this specification across multiple vendors (Fluorochem, InvivoChem, Aladdin, MedChemExpress) provides confidence in batch-to-batch reproducibility for critical experiments .

Purity Quality Control Reproducibility

Recommended Application Scenarios for APN-C3-PEG4-azide Based on Quantitative Differentiation


PROTAC Development Requiring a Stable Cysteine Conjugation Handle

APN-C3-PEG4-azide is ideally suited for constructing PROTACs where one ligand must be attached via a cysteine residue. The superior stability of the APN-cysteine linkage compared to maleimide conjugates ensures that the PROTAC molecule remains intact during circulation and cellular processing, leading to more consistent degradation kinetics and reduced off-target effects from prematurely released warheads [1].

Bioconjugation in Aqueous Media with Long-Term Stability Requirements

For applications requiring stable thioether linkages in aqueous buffers, human plasma, or cell culture media, APN-C3-PEG4-azide provides a verifiable advantage over maleimide-based linkers. The APN group forms a hydrolysis-resistant thioether bond that does not undergo the retro-Michael addition seen with maleimides, making it suitable for antibody-drug conjugates (ADCs), protein labeling, and other bioconjugates intended for in vivo or extended in vitro use [1].

Click Chemistry-Mediated Surface Modification or Nanoparticle Functionalization

The azide group of APN-C3-PEG4-azide enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkyne-functionalized surfaces, nanoparticles, or biomolecules [1]. The PEG4 spacer enhances water solubility and reduces non-specific binding, while the stable APN-cysteine anchor ensures that the conjugate remains attached to the target surface or nanoparticle under diverse experimental conditions.

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